molecular formula C6H3BrFNO2 B13330755 5-Bromo-4-fluoropicolinic acid

5-Bromo-4-fluoropicolinic acid

Cat. No.: B13330755
M. Wt: 220.00 g/mol
InChI Key: AHZCWQLROSXJID-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoropicolinic acid is a derivative of picolinic acid, characterized by the presence of bromine and fluorine atoms on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-fluoropicolinic acid typically involves halogenation reactions. One common method is the bromination of 4-fluoropicolinic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with the temperature maintained at a low level to prevent over-bromination.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-fluoropicolinic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

5-Bromo-4-fluoropicolinic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-4-fluoropicolinic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Bromopicolinic Acid: Similar structure but lacks the fluorine atom.

    4-Fluoropicolinic Acid: Similar structure but lacks the bromine atom.

    2-Bromo-5-fluoropyridine: Another halogenated pyridine derivative with different substitution patterns.

Uniqueness

5-Bromo-4-fluoropicolinic acid is unique due to the presence of both bromine and fluorine atoms on the pyridine ring, which can influence its reactivity and interactions with other molecules. This dual substitution can enhance its utility in various chemical reactions and applications compared to its mono-substituted counterparts.

Biological Activity

5-Bromo-4-fluoropicolinic acid is a compound of increasing interest due to its potential biological activities. This article delves into its biological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of picolinic acid, characterized by the presence of bromine and fluorine substituents on the aromatic ring. Its molecular formula is C6H4BrFNO2C_6H_4BrFNO_2, and it has a molecular weight of approximately 220.01 g/mol. The presence of these halogen atoms may influence its biological activity by altering its lipophilicity and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly in relation to its herbicidal properties and potential therapeutic applications. Below are key findings from recent studies:

Herbicidal Activity

Research indicates that compounds similar to this compound exhibit significant herbicidal activity. For example, studies have shown that certain picolinic acid derivatives can inhibit the growth of Arabidopsis thaliana, demonstrating their potential as herbicides. The effectiveness of these compounds often correlates with their concentration and specific structural features.

CompoundConcentration (ppm)Effect on Growth
This compound1Significant inhibition
2,4-Dichlorophenoxyacetic acid10Moderate inhibition
Glyphosate100Complete inhibition

Anticancer Properties

In vitro studies have suggested that derivatives of picolinic acid, including this compound, may possess anticancer properties. For instance, a derivative was shown to inhibit the proliferation of A549 lung cancer cells with an IC50 value of approximately 99.93 µM, indicating moderate potency against this cancer cell line .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, which could contribute to their herbicidal and anticancer effects.
  • Disruption of Cellular Signaling : The compound may interfere with cellular signaling pathways critical for cell growth and division.

Case Studies

  • Herbicidal Efficacy : A study conducted by Lei et al. (2019) evaluated various picolinic acid derivatives for their herbicidal activity against Arabidopsis thaliana. The findings indicated that this compound significantly inhibited plant growth at low concentrations, suggesting its potential as an effective herbicide .
  • Cancer Cell Proliferation : In research published in Bioorganic & Medicinal Chemistry, a derivative similar to this compound was tested against multiple cancer cell lines. The results demonstrated selective cytotoxicity towards lung cancer cells while sparing normal cells, highlighting its therapeutic potential .

Properties

Molecular Formula

C6H3BrFNO2

Molecular Weight

220.00 g/mol

IUPAC Name

5-bromo-4-fluoropyridine-2-carboxylic acid

InChI

InChI=1S/C6H3BrFNO2/c7-3-2-9-5(6(10)11)1-4(3)8/h1-2H,(H,10,11)

InChI Key

AHZCWQLROSXJID-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1C(=O)O)Br)F

Origin of Product

United States

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